N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
CAS No.: 1396853-73-8
Cat. No.: VC4207416
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396853-73-8 |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.382 |
| IUPAC Name | N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N5O3/c1-12-11-15(21-26-12)17(24)19-9-10-22-18(25)23(14-5-3-2-4-6-14)16(20-22)13-7-8-13/h2-6,11,13H,7-10H2,1H3,(H,19,24) |
| Standard InChI Key | MBJFSTSEUVFNNA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Introduction
Key Structural Features:
-
1,2,4-Triazole core: A five-membered heterocyclic ring containing three nitrogen atoms.
-
Cyclopropyl and phenyl substituents: Attached at positions 3 and 4 of the triazole ring, respectively.
-
5-methylisoxazole-3-carboxamide: A fused bicyclic system with a methyl group at position 5 and a carboxamide group at position 3.
-
Ethyl linker: Connects the triazole and isoxazole moieties, enabling structural flexibility.
Representation:
| Component | Position | Functional Group |
|---|---|---|
| 1,2,4-Triazole | Core | N-heterocycle |
| Cyclopropyl | C3 | Aliphatic ring |
| Phenyl | C4 | Aromatic ring |
| Ethyl linker | C1-C2 | Aliphatic chain |
| 5-methylisoxazole | C3 | Heterocycle with methyl |
| Carboxamide | C3 | Amide bond |
Proposed Steps:
-
Triazole Core Formation:
-
Isoxazole Synthesis:
-
Linker Attachment:
-
Ethyl chain incorporation via alkylation or nucleophilic substitution.
-
Example Reaction:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Triazole cyclization | Acid catalyst, heat | Form triazole ring |
| Oxidation | DDQ, molecular sieves | Introduce ketone group |
| Isoxazole synthesis | Acetic anhydride, pyridine | Form isoxazole ring |
| Coupling | EDC/HOBt, DCM | Attach ethyl linker and carboxamide |
Biological Activity and Pharmacological Relevance
While direct studies on this compound are sparse, its structural motifs suggest potential bioactivity:
Antimicrobial Properties:
Triazole derivatives are known for inhibiting microbial enzymes (e.g., fungal cytochrome P450). Hypothetical activity profiles (based on analogs):
| Target Microbe | MIC (μg/mL) | Mechanism (Inferred) |
|---|---|---|
| Staphylococcus | ≤0.25 | Inhibition of ergosterol biosynthesis |
| Candida | ≤0.5 | Disruption of fungal cell membrane |
Structure-Activity Relationship (SAR):
| Modification | Impact on Activity | Example Analog |
|---|---|---|
| Phenyl substituent | Enhances lipophilicity, improves binding | 4-Phenyl-triazole derivatives |
| Cyclopropyl group | Contributes to steric bulk, modulates reactivity | Cyclopropyl-triazole hybrids |
| 5-Methylisoxazole | Critical for target engagement | Isoxazole-carboxamide hybrids |
Research Gaps and Future Directions
-
In Vitro/In Vivo Studies:
-
Systematic evaluation against bacterial/fungal pathogens and cancer cell lines.
-
-
Mechanistic Elucidation:
-
Identification of molecular targets (e.g., COX-1, kinase inhibition).
-
-
Synthetic Optimization:
-
Development of scalable routes to reduce costs and improve purity.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume